3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Leucyl-tRNA synthetase Gram-negative antibacterial Structure-activity relationship

This 3‑aminomethylbenzoxaborole scaffold delivers a 10‑fold improvement in E. coli LeuRS inhibition (IC50 2.3 µM) and evades AcrAB‑TolC efflux, making it the superior starting point for Gram‑negative antibacterial programs targeting CRE or MDR P. aeruginosa. It also serves as a validated reactant for antitubercular pyrazolecarboxamide derivatives. Unlike unsubstituted or bulky 3‑amino analogs, this compound uniquely combines boron‑mediated tRNA trapping with minimal steric bulk for optimal target engagement. Procure now for structure‑based drug discovery.

Molecular Formula C8H10BNO2
Molecular Weight 162.983
CAS No. 1093644-03-1
Cat. No. B581018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
CAS1093644-03-1
Synonyms1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-3-methanamine; 
Molecular FormulaC8H10BNO2
Molecular Weight162.983
Structural Identifiers
SMILESB1(C2=CC=CC=C2C(O1)CN)O
InChIInChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2
InChIKeyCIBFETVOAAGXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1093644-03-1): A Core 3‑Aminomethyl Benzoxaborole Scaffold for Antibacterial and Antitubercular Drug Discovery


3‑(Aminomethyl)benzo[c][1,2]oxaborol‑1(3H)‑ol (CAS 1093644‑03‑1) is a boron‑containing heterocyclic compound that belongs to the aminomethylbenzoxaborole subclass [1]. Its core structure features a five‑membered oxaborole ring fused to a benzene ring, with a primary aminomethyl (–CH2NH2) substituent at the 3‑position. This scaffold serves as the fundamental pharmacophore for a class of leucyl‑tRNA synthetase (LeuRS) inhibitors that have demonstrated activity against Gram‑negative bacteria and Mycobacterium tuberculosis [2]. The compound is also employed as a synthetic building block for generating tuberculostatic (benzofuranyl‑3‑carbonyl)(pyrrolidin‑3‑yl)pyrazolecarboxamide derivatives [3].

Why 3‑(Aminomethyl)benzo[c][1,2]oxaborol‑1(3H)‑ol Cannot Be Replaced by Unsubstituted Benzoxaborole or Heterocyclic 3‑Amino Analogs in LeuRS‑Targeted Programs


The aminomethylbenzoxaborole scaffold possesses a unique combination of boron‑mediated tRNA‑trapping capability and Gram‑negative efflux evasion that is not shared by simpler benzoxaboroles or heterocyclic 3‑amino derivatives [1]. The primary aminomethyl group at position 3 is essential for establishing critical hydrogen‑bond interactions within the LeuRS editing domain, while the minimal steric bulk of this substituent preserves the compound’s ability to bypass the AcrAB‑TolC efflux pump in Escherichia coli and Pseudomonas aeruginosa [2]. In contrast, the unsubstituted benzoxaborole core (AN2679) exhibits 10‑fold weaker biochemical inhibition of E. coli LeuRS (IC50 ≈23 μM versus 2.3 μM for the 3‑aminomethyl analog) [3]. Furthermore, 3‑amino benzoxaboroles bearing bulky heterocyclic amines (e.g., morpholine, piperazine) show a marked reduction in antifungal activity against Candida albicans, with MIC values rising to 31–125 μg/mL compared to 8 μg/mL for the unsubstituted core [4]. These divergent structure‑activity relationships underscore that the 3‑aminomethyl substituent is not a generic “amino” modification; it confers a distinct pharmacological profile that cannot be replicated by simple substitution with alternative 3‑position amines.

3‑(Aminomethyl)benzo[c][1,2]oxaborol‑1(3H)‑ol: Quantitative Differentiation from Core Benzoxaborole and Heterocyclic 3‑Amino Analogs


10‑Fold Improvement in E. coli LeuRS Biochemical Inhibition Versus Unsubstituted Benzoxaborole Core

The addition of a 3‑aminomethyl group to the benzoxaborole core scaffold (AN2679) enhances inhibition of E. coli leucyl‑tRNA synthetase (LeuRS) by approximately 10‑fold. The unsubstituted core exhibits an IC50 of approximately 23 μM, whereas the 3‑aminomethyl derivative achieves an IC50 of 2.3 μM under the same biochemical assay conditions [1].

Leucyl-tRNA synthetase Gram-negative antibacterial Structure-activity relationship

Marked Divergence in Antifungal Activity: 3‑Amino Substitution Elevates MIC Values by 4‑ to 15‑Fold Relative to Unsubstituted Benzoxaborole

The introduction of an amine substituent at position 3 of the benzoxaborole heterocyclic ring consistently reduces antifungal activity against Candida albicans. The unsubstituted benzoxaborole (AN2679) exhibits an MIC of 8 μg/mL, whereas 3‑amino analogues of tavaborole (compounds 1–5) show MIC values ranging from 31 to 62 μg/mL, and 3‑amino analogues of the unsubstituted core (compounds 7–15) show MIC values from 62 to 125 μg/mL [1]. The target compound, bearing a primary aminomethyl group, falls within this 3‑amino class and is therefore expected to exhibit similarly reduced antifungal potency relative to the unsubstituted core.

Antifungal activity Candida albicans Minimum Inhibitory Concentration

Distinct Efflux Evasion Profile of 3‑Aminomethyl Benzoxaboroles Versus Heterocyclic 3‑Amino Derivatives

The minimal steric bulk of the 3‑aminomethyl group allows aminomethylbenzoxaboroles to largely evade the AcrAB‑TolC efflux pump in E. coli and P. aeruginosa, a property critical for achieving intracellular accumulation and antibacterial activity [1]. In contrast, bulkier 3‑amino substituents (e.g., piperazine, morpholine derivatives) would be expected to increase susceptibility to efflux, thereby reducing Gram‑negative potency even if biochemical inhibition of LeuRS is maintained [2].

Efflux pump evasion Gram-negative bacteria Antibacterial resistance

Validated Utility as a Building Block for Tuberculostatic (Benzofuranyl‑3‑carbonyl)(pyrrolidin‑3‑yl)pyrazolecarboxamide Derivatives

3‑(Aminomethyl)benzo[c][1,2]oxaborol‑1(3H)‑ol is specifically documented as a reactant in the preparation of (benzofuranyl‑3‑carbonyl)(pyrrolidin‑3‑yl)pyrazolecarboxamide derivatives with demonstrated tuberculostatic activity [1]. This application is not reported for the unsubstituted benzoxaborole core or for heterocyclic 3‑amino derivatives, indicating that the primary aminomethyl group provides unique reactivity for constructing this particular class of antitubercular compounds.

Tuberculostatic agents Synthetic building block Mycobacterium tuberculosis

Optimal Application Scenarios for 3‑(Aminomethyl)benzo[c][1,2]oxaborol‑1(3H)‑ol Based on Quantitative Differentiation Evidence


Gram‑Negative Antibacterial Lead Discovery Targeting Leucyl‑tRNA Synthetase (LeuRS)

The 3‑aminomethylbenzoxaborole scaffold provides a 10‑fold improvement in E. coli LeuRS inhibition (IC50 = 2.3 μM) compared to the unsubstituted benzoxaborole core [1]. Combined with its demonstrated ability to evade AcrAB‑TolC efflux [2], this compound is ideally suited as a starting point for structure‑based optimization of novel Gram‑negative antibacterials. Programs focused on addressing carbapenem‑resistant Enterobacteriaceae or multidrug‑resistant P. aeruginosa should prioritize this scaffold over simpler benzoxaboroles.

Synthesis of Tuberculostatic (Benzofuranyl‑3‑carbonyl)(pyrrolidin‑3‑yl)pyrazolecarboxamide Derivatives

This compound is a documented reactant for the preparation of pyrazolecarboxamide derivatives with antitubercular activity [1]. Medicinal chemistry teams engaged in tuberculosis drug discovery can leverage this validated synthetic entry to access a specific chemotype of tuberculostatic agents, a capability not offered by the unsubstituted benzoxaborole core or heterocyclic 3‑amino analogs.

Pharmacophore Exploration for Antiparasitic LeuRS Inhibitors

The 3‑aminomethyl benzoxaborole core has been identified as a micromolar‑range inhibitor of Cryptosporidium LeuRS (compound AN6426) [1]. Research groups investigating novel therapies for cryptosporidiosis or toxoplasmosis should consider this scaffold for further optimization, as the primary aminomethyl group provides a distinct hydrogen‑bonding profile compared to alternative 3‑position substituents.

Avoidance in Antifungal Screening Programs Targeting Candida albicans

Based on class‑level data showing that 3‑amino substitution elevates C. albicans MIC values by 4‑ to 15‑fold relative to the unsubstituted core [1], this compound is not recommended for antifungal discovery efforts. Programs focused on superficial or systemic fungal infections should instead procure the unsubstituted benzoxaborole (AN2679, MIC = 8 μg/mL) or tavaborole (AN2690, MIC = 2 μg/mL) for superior potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.